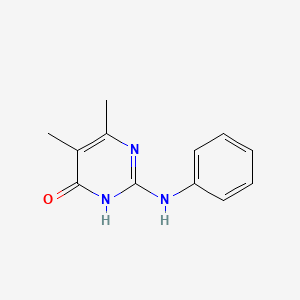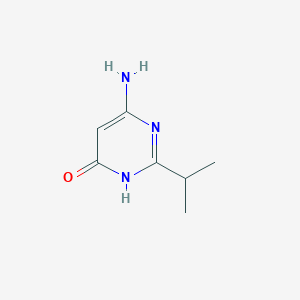
5-(1,3-Benzoxazol-2-yl)-2-pyridinol
Overview
Description
5-(1,3-Benzoxazol-2-yl)-2-pyridinol is a heterocyclic compound that features a benzoxazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to interact with various targets such as cathepsin s . Cathepsin S is a cysteine protease that plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Mode of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial activity, suggesting they may interact with microbial proteins or enzymes to inhibit their function .
Biochemical Pathways
Benzoxazole derivatives have been reported to exhibit anti-candida activity, suggesting they may interfere with the metabolic pathways of candida species .
Pharmacokinetics
The optimization of pharmacokinetic properties is a critical aspect of drug discovery and can significantly impact a compound’s bioavailability .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial activity, suggesting they may inhibit the growth of certain microbial species .
Preparation Methods
The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth at room temperature under solvent-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often utilizing continuous flow reactors and recyclable catalysts to enhance efficiency and reduce costs .
Chemical Reactions Analysis
5-(1,3-Benzoxazol-2-yl)-2-pyridinol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Scientific Research Applications
5-(1,3-Benzoxazol-2-yl)-2-pyridinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
5-(1,3-Benzoxazol-2-yl)-2-pyridinol can be compared with other benzoxazole derivatives, such as:
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine: This compound also exhibits antimicrobial and anticancer activities but has a different core structure, which may result in varying biological activities.
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone: This derivative shows antifungal activity and has a different substitution pattern on the benzoxazole ring.
The uniqueness of this compound lies in its specific combination of the benzoxazole and pyridine rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFJUDPHTWHSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654635 | |
| Record name | 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54627-93-9 | |
| Record name | 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


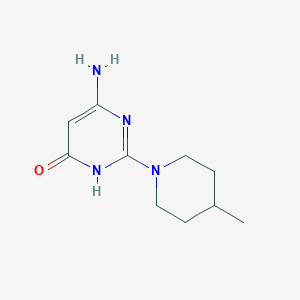
![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)
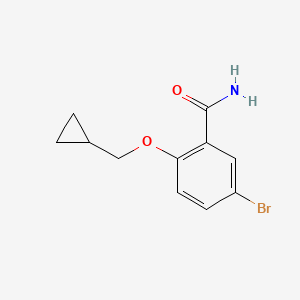
![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)
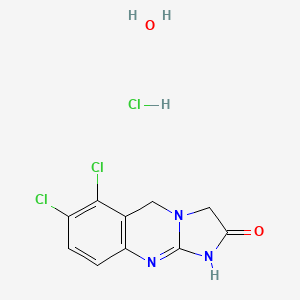
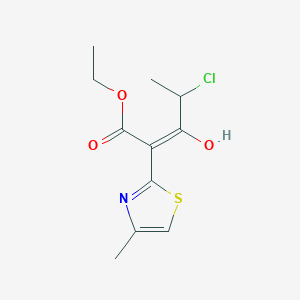
![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)

